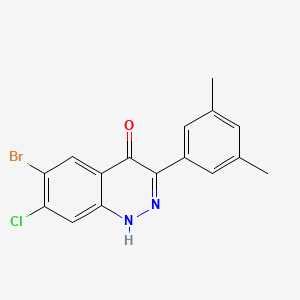

6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol

Description

6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol is a halogenated cinnoline derivative featuring a 3,5-dimethylphenyl substituent at position 3 and bromo- and chloro-substituents at positions 6 and 7, respectively. Its molecular structure combines electron-withdrawing halogens (Br, Cl) with electron-donating methyl groups on the aryl ring, creating a unique electronic and steric profile.

Properties

CAS No. |

1352723-66-0 |

|---|---|

Molecular Formula |

C16H12BrClN2O |

Molecular Weight |

363.63 g/mol |

IUPAC Name |

6-bromo-7-chloro-3-(3,5-dimethylphenyl)-1H-cinnolin-4-one |

InChI |

InChI=1S/C16H12BrClN2O/c1-8-3-9(2)5-10(4-8)15-16(21)11-6-12(17)13(18)7-14(11)19-20-15/h3-7H,1-2H3,(H,19,21) |

InChI Key |

QTTGPXOLSRVIOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=NNC3=CC(=C(C=C3C2=O)Br)Cl)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds similar to 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol exhibit various anticancer activities. For instance, investigations into its interaction with specific cancer cell lines have shown promising results in inhibiting cell proliferation. The compound's structural features allow for targeted interactions with biological systems, enhancing its potential as an anticancer agent.

Case Study:

A study explored the efficacy of this compound against breast cancer cell lines. In vitro assays demonstrated that it effectively reduced cell viability, suggesting its potential as a lead compound for further development in cancer therapeutics.

Binding Affinity Studies

The binding affinity of this compound with various biological targets is crucial for determining its pharmacological profile. Preliminary interaction studies indicate that it binds effectively to certain enzyme targets involved in cancer metabolism, which could be exploited for therapeutic purposes.

Synthesis and Optimization

The synthesis of this compound involves multi-step organic reactions. Each step requires precise control over reaction conditions to ensure high yields and purity. The optimization of these synthesis pathways is essential for producing the compound in sufficient quantities for research and clinical applications.

Potential as a Drug Candidate

Due to its unique chemical structure, the compound may serve as a scaffold for developing new drugs targeting various diseases beyond cancer, including infectious diseases and neurodegenerative disorders. Its halogenated substituents may enhance its bioactivity and selectivity towards specific biological targets.

Antiparasitic Properties

Research has indicated that compounds structurally related to this compound may possess antiparasitic properties. This opens avenues for exploring its use in treating diseases like Chagas disease, where existing therapies are often insufficient .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Observed Effects |

|---|---|---|

| 6-Bromo-cinnolin | Anticancer | Inhibition of cell proliferation |

| 7-Chloro-cinnolin | Antiparasitic | Growth inhibition of Trypanosoma cruzi |

| 4-Hydroxycinnoline | Antimicrobial | Broad-spectrum antibacterial activity |

Mechanism of Action

The mechanism of action of 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The activity of halogenated aryl derivatives is highly dependent on substituent positions and electronic properties. For example:

- N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (): This compound, which shares the 3,5-dimethylphenyl group with the target cinnolin derivative, exhibited strong photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts. The electron-donating methyl groups enhance lipophilicity, while the hydroxynaphthalene core facilitates interaction with photosystem II .

- The bromo and chloro substituents likely increase electron-withdrawing effects, which could enhance stability or interaction with biological targets compared to non-halogenated analogs .

Table 1: Substituent Effects on Bioactivity

Structural and Crystallographic Comparisons

Crystallographic studies of aryl-substituted compounds reveal how substituents influence solid-state geometry:

- N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (): This compound crystallizes with two molecules per asymmetric unit, showing that meta-substituents (e.g., methyl groups) disrupt symmetry and influence packing efficiency.

- This compound: The cinnoline core’s planar structure and halogen substituents may promote π-π stacking interactions, while the 3,5-dimethylphenyl group could introduce steric hindrance, affecting crystallinity or binding to biological targets.

Functional Group Synergy

The combination of halogens (Br, Cl) and methyl groups in the target compound contrasts with related structures:

- N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide (): Fluorine substituents, being smaller and more electronegative than methyl groups, reduce lipophilicity but enhance electronic effects. This compound showed PET inhibition comparable to its dimethylphenyl analog, suggesting that electronic effects dominate over steric factors in this context .

- Halogenated cinnolines: Bromo and chloro groups in the target compound may enhance oxidative stability and binding to hydrophobic pockets compared to non-halogenated cinnolines.

Biological Activity

6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol, known by its CAS number 6273-44-5, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Chemical Formula : C₁₆H₁₂BrClN₂O

- Molecular Weight : 363.64 g/mol

- Structure : The compound features a cinnoline core substituted with bromine and chlorine atoms, as well as a dimethylphenyl group.

Research indicates that this compound exhibits significant biological activities through various mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains, possibly by interfering with their metabolic processes.

- Anticancer Properties : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in key metabolic pathways, leading to altered cellular functions.

Efficacy in Biological Assays

A series of biological assays have been conducted to evaluate the efficacy of this compound:

Case Studies

- Anticancer Study : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in significant cell death through apoptosis. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.

- Antimicrobial Research : In another investigation, the compound was tested against a panel of bacterial pathogens. Results indicated that it exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.